molecular formula C21H19N5O2S B14952741 {4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B14952741
M. Wt: 405.5 g/mol
InChI Key: YBGUNBLAVVTCOY-UHFFFAOYSA-N
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Description

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that features a quinoline core structure substituted with a 5-methyl-1,2,4-oxadiazole group and a thiophene-2-carbonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 5-Methyl-1,2,4-Oxadiazole Group: This can be achieved by reacting the quinoline derivative with a suitable nitrile oxide precursor under cycloaddition conditions.

    Attachment of the Thiophene-2-Carbonyl Piperazine Moiety: This step involves the acylation of piperazine with thiophene-2-carbonyl chloride, followed by coupling with the quinoline-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The quinoline core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]QUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-phenylquinoline: Similar structure but with a phenyl group instead of the thiophene-2-carbonyl piperazine moiety.

    2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)quinoline: Lacks the 5-methyl-1,2,4-oxadiazole group.

Uniqueness

The presence of both the 5-methyl-1,2,4-oxadiazole group and the thiophene-2-carbonyl piperazine moiety in 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]QUINOLINE provides unique electronic and steric properties, enhancing its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

[4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H19N5O2S/c1-14-22-19(24-28-14)16-13-15-5-2-3-6-17(15)23-20(16)25-8-10-26(11-9-25)21(27)18-7-4-12-29-18/h2-7,12-13H,8-11H2,1H3

InChI Key

YBGUNBLAVVTCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=CS5

Origin of Product

United States

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